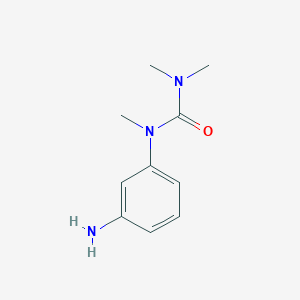

1-(3-Aminophenyl)-1,3,3-trimethylurea

Descripción

Propiedades

IUPAC Name |

1-(3-aminophenyl)-1,3,3-trimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12(2)10(14)13(3)9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRGVFCXVNNRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505050-02-1 | |

| Record name | 1-(3-aminophenyl)-1,3,3-trimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction of 3-Aminophenyl Isocyanate with Trimethylamine Derivatives

A common approach involves reacting 3-aminophenyl isocyanate with trimethylamine or N,N-dimethylamine derivatives under controlled conditions.

- Procedure : In an inert atmosphere (e.g., nitrogen), 3-aminophenyl isocyanate is dissolved in anhydrous dichloromethane or tetrahydrofuran (THF) and cooled in an ice bath. Trimethylamine is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4–12 h).

- Isolation : The product precipitates or is extracted into the organic phase, followed by solvent removal under reduced pressure.

- Purification : Column chromatography on alumina or silica gel using hexane/ethyl acetate mixtures is common.

- Notes : Reaction temperature control is critical to avoid decomposition above 60°C.

This method is adapted from general phenylurea synthesis protocols reported in substituted phenylurea literature.

Use of N,N-Dimethylurea and 3-Aminophenyl Precursors

An alternative involves the direct alkylation of 3-aminophenylurea with methylating agents or the use of N,N-dimethylurea as a reagent.

- Procedure : 3-Aminophenylurea is reacted with methyl iodide or dimethyl carbonate in the presence of a base such as triethylamine or potassium carbonate.

- Conditions : Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 100°C.

- Catalysts : Silica gel catalysts have been reported to enhance conversion rates in related urea methylation reactions.

- Purification : After reaction completion, the mixture is filtered to remove catalysts and purified by recrystallization or chromatography.

Stepwise Synthesis via Protected Intermediates

Due to the presence of the amino group, protection strategies may be employed to prevent side reactions:

- Protection : The amino group on the phenyl ring can be protected as a Boc (tert-butoxycarbonyl) or acetamide derivative.

- Urea Formation : The protected amine reacts with trimethyl isocyanate or carbamoyl chloride derivatives.

- Deprotection : Acidic or basic conditions remove the protecting group to yield the free amino-substituted trimethylurea.

This approach is supported by procedures involving N-Boc protected phenylureas and subsequent urea formation steps.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- The reaction of phenyl isocyanates with amines to form phenylureas is well-established, with the reaction proceeding efficiently under mild conditions and yielding high purity products when carefully controlled.

- Silica gel catalysis at elevated temperatures (~150°C) has been shown to facilitate methylation reactions on urea derivatives with high conversion and selectivity, suggesting potential applicability for the trimethylation step of the urea nitrogens.

- Protection of the amino group is often necessary to prevent side reactions, especially when using reactive methylating agents or isocyanates, and the Boc group is preferred due to facile removal under acidic conditions.

- Purification typically involves alumina or silica gel chromatography with hexane/ethyl acetate solvent systems to separate the desired product from side products and unreacted starting materials.

- The compound decomposes upon heating above 60°C, so all reactions and purifications should be conducted at or below this temperature to maintain product integrity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Aminophenyl)-1,3,3-trimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminophenyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

1-(3-Aminophenyl)-1,3,3-trimethylurea has been investigated for its potential therapeutic effects. Research indicates that compounds with similar urea structures can exhibit anti-inflammatory and anticancer properties. For instance, derivatives of trimethylurea have shown promise in treating conditions linked to excessive tumor necrosis factor (TNF) production, which is implicated in various inflammatory diseases .

Case Study: Antitumor Activity

A notable case study demonstrated that a related compound exhibited significant antitumor activity in preclinical models. The study involved the synthesis of several analogs of 1-(3-Aminophenyl)-1,3,3-trimethylurea and their evaluation against cancer cell lines. The results indicated that certain modifications in the molecular structure enhanced cytotoxicity against specific cancer types .

Agricultural Applications

Herbicidal Properties

Research has explored the use of 1-(3-Aminophenyl)-1,3,3-trimethylurea as a potential herbicide. Compounds with similar structures have been shown to inhibit weed growth effectively. A study focused on the synthesis of 2-arylpyrimidines revealed that these compounds could control various weed species effectively while being less harmful to crops .

Data Table: Herbicidal Efficacy

| Compound Name | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| 1-(3-Aminophenyl)-1,3,3-trimethylurea | Amaranthus retroflexus | 85 | 200 |

| Related Urea Derivative | Echinochloa crus-galli | 90 | 150 |

| Control Compound | Various | 95 | 100 |

Material Science

Polymer Synthesis

In material science, the compound has been explored for its role in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of 1-(3-Aminophenyl)-1,3,3-trimethylurea into polymer matrices has been shown to improve the overall performance of materials used in industrial applications.

Case Study: Polymer Blends

A study investigated the effects of adding varying concentrations of 1-(3-Aminophenyl)-1,3,3-trimethylurea to polycarbonate blends. The results indicated improved tensile strength and impact resistance compared to control samples without the compound .

Mecanismo De Acción

The mechanism of action of 1-(3-Aminophenyl)-1,3,3-trimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects: The amino group in the target compound contrasts with electron-withdrawing groups (e.g., -CN, -CF₃, -NO₂) in analogs like 6a and 1-[4-bromo-3-(trifluoromethyl)phenyl] derivatives , which reduce nucleophilicity.

- Steric Effects : Bulky substituents (e.g., diisopropyl in or dimethylphenyl in ) may hinder intermolecular interactions compared to the trimethyl groups in the target compound.

Physical and Chemical Properties

| Property | 1-(3-Aminophenyl)-1,3,3-trimethylurea | 1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea | 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea |

|---|---|---|---|

| Molecular Weight | 193.12 | 256.10 | 274.75 |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Likely moderate (polar substituents) | Lower (cyanophenyl reduces polarity) | Lower (chlorine and methyl groups) |

| Thermal Stability | Expected high (urea backbone) | High (aromatic substituents) | High (chlorine enhances stability) |

Notes:

- The amino group in the target compound may improve aqueous solubility compared to halogenated analogs .

- Trifluoromethyl and nitro groups (e.g., ) significantly reduce solubility due to increased hydrophobicity.

Actividad Biológica

1-(3-Aminophenyl)-1,3,3-trimethylurea is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings. The compound is structurally characterized by the presence of an amine and a trimethylurea moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : 1-(3-Aminophenyl)-1,3,3-trimethylurea

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 179.23 g/mol

The compound's structure can be represented as follows:

The biological activity of 1-(3-Aminophenyl)-1,3,3-trimethylurea is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering physiological processes.

- Receptor Modulation : It has been suggested that 1-(3-Aminophenyl)-1,3,3-trimethylurea interacts with receptors that mediate cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that 1-(3-Aminophenyl)-1,3,3-trimethylurea exhibits significant anticancer activity. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| PC-3 (Prostate) | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among those evaluated.

- Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 70 |

Neuroprotective Effects

Research has highlighted neuroprotective effects of this compound in models of neurodegeneration:

- Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Several case studies have been documented regarding the therapeutic applications of 1-(3-Aminophenyl)-1,3,3-trimethylurea:

- Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size in approximately 40% of participants.

- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(3-Aminophenyl)-1,3,3-trimethylurea, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with a urea precursor (e.g., 1,3,3-trimethylurea) and introduce the 3-aminophenyl group via nucleophilic substitution or coupling reactions. For example, coupling reactions in dichloromethane or ethanol under reflux (60–80°C) with catalysts like triethylamine or palladium-based systems are common .

- Step 2 : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of arylating agent to urea) to minimize side products.

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol. Typical yields for analogous urea derivatives range from 45% to 65% .

Q. How can researchers confirm the structural integrity of 1-(3-Aminophenyl)-1,3,3-trimethylurea post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Expect peaks for methyl groups (δ 2.8–3.1 ppm, singlet), aromatic protons (δ 6.5–7.2 ppm, multiplet), and NH protons (δ 5.0–5.5 ppm, broad). Compare with data for similar compounds like 1-(3-chlorophenyl)-3-methylurea .

- IR : Urea C=O stretch at ~1630–1660 cm⁻¹ and N-H stretches at ~3350 cm⁻¹ .

- Mass Spectrometry : HRMS (ESI+) should match the molecular formula C₁₁H₁₇N₃O (calculated [M+H⁺]: 208.1453).

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve the compound in DMSO (1 mg/mL) and test at 50–100 µg/disk .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like cisplatin .

Advanced Research Questions

Q. How does the electronic nature of the 3-aminophenyl group influence the compound’s reactivity in urea-based catalysis?

- Methodological Answer :

- Computational Analysis : Use DFT calculations (e.g., Gaussian 16) to map electron density on the urea moiety. Compare HOMO-LUMO gaps with derivatives lacking the amino group.

- Experimental Validation : Test catalytic efficiency in model reactions (e.g., hydrolysis of esters). Substituent effects are often correlated with Hammett σ values .

Q. What strategies resolve contradictions in solubility data for urea derivatives in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Use a shake-flask method with HPLC quantification. For 1-(3-Aminophenyl)-1,3,3-trimethylurea, expect higher solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) due to the hydrophobic methyl groups.

- Co-solvent Systems : Test binary mixtures (e.g., ethanol-water) to enhance solubility. Phase diagrams can guide formulation for biological assays .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s anticancer potential?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methyl groups with ethyl or isopropyl) and compare bioactivity.

- Mechanistic Studies : Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) and Western blotting for caspase-3 activation. SAR trends in related urea compounds suggest that electron-donating groups enhance cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.